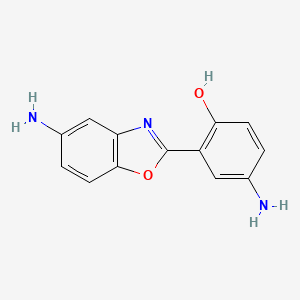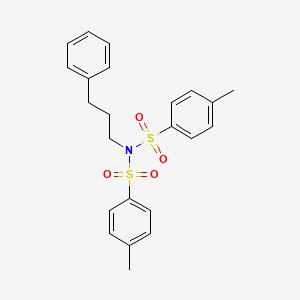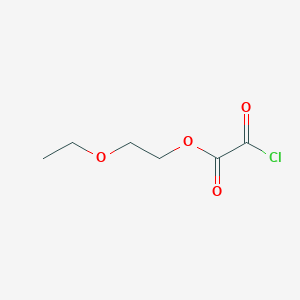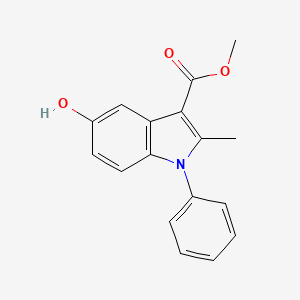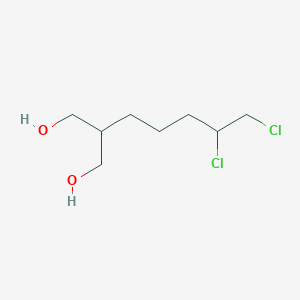
2-(4,5-Dichloropentyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dichloropentyl)propane-1,3-diol is an organic compound with the molecular formula C8H16Cl2O2 It is a derivative of propane-1,3-diol, where two chlorine atoms are substituted at the 4th and 5th positions of a pentyl chain attached to the propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol typically involves the chlorination of a pentyl chain followed by its attachment to a propane-1,3-diol backbone. One common method includes the reaction of 4,5-dichloropentanol with propane-1,3-diol under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-Dichloropentyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Dichloropentyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4,5-Dichloropentyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the chlorinated pentyl chain.
2-(4,5-Dichloropentyl)ethane-1,2-diol: A similar compound with a different diol backbone.
4,5-Dichloropentanol: A precursor in the synthesis of 2-(4,5-Dichloropentyl)propane-1,3-diol.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
73012-48-3 |
|---|---|
Molekularformel |
C8H16Cl2O2 |
Molekulargewicht |
215.11 g/mol |
IUPAC-Name |
2-(4,5-dichloropentyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16Cl2O2/c9-4-8(10)3-1-2-7(5-11)6-12/h7-8,11-12H,1-6H2 |
InChI-Schlüssel |
CNJZAYQVPNIRBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CO)CO)CC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


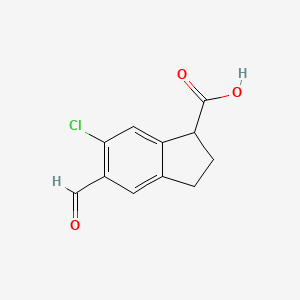
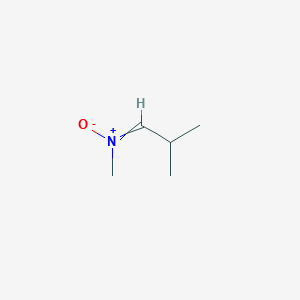
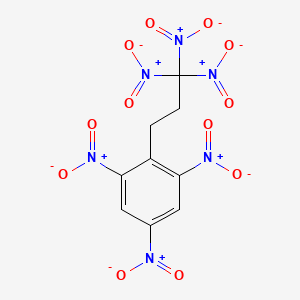
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
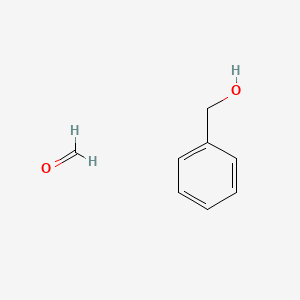
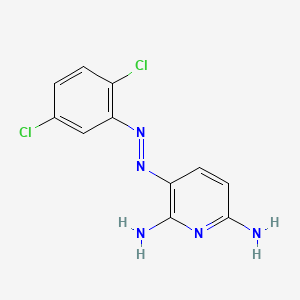
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
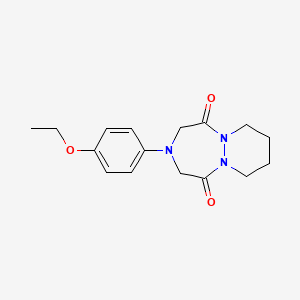
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
